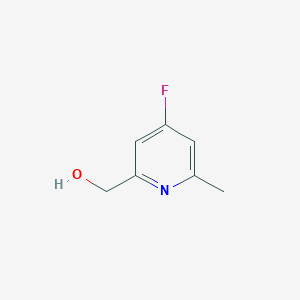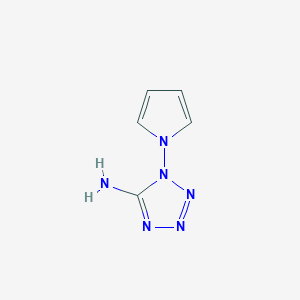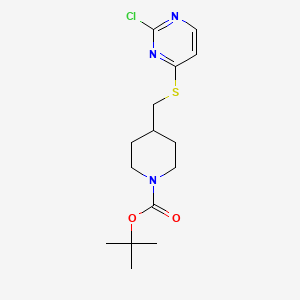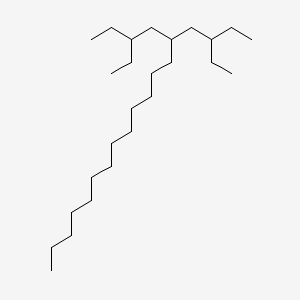
2,4-Dichlorobenzylzincchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzylzincchloride is an organozinc compound with the molecular formula C7H5Cl3Zn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various chemical reactions due to its reactivity and stability.
Métodos De Preparación
2,4-Dichlorobenzylzincchloride can be synthesized through the reaction of 2,4-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2,4-Dichlorobenzyl chloride+Zn→this compound
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group with a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While primarily used in substitution and coupling reactions, it can also undergo oxidation and reduction under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts, THF as a solvent, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
2,4-Dichlorobenzylzincchloride has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Its derivatives may be explored for pharmaceutical applications, including drug development and synthesis of medicinal compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for creating specialized compounds and materials.
Mecanismo De Acción
The mechanism by which 2,4-Dichlorobenzylzincchloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, facilitating the formation of new bonds. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and making it more reactive towards electrophiles.
Comparación Con Compuestos Similares
2,4-Dichlorobenzylzincchloride can be compared with other organozinc compounds such as phenylzinc chloride and methylzinc chloride. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions.
Similar compounds include:
- Phenylzinc chloride
- Methylzinc chloride
- Ethylzinc chloride
These compounds share similar reactivity patterns but differ in their specific applications and the nature of the organic groups attached to the zinc atom.
Propiedades
Fórmula molecular |
C7H5Cl3Zn |
|---|---|
Peso molecular |
260.8 g/mol |
Nombre IUPAC |
zinc;2,4-dichloro-1-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
QERDDKMOEJRLBU-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


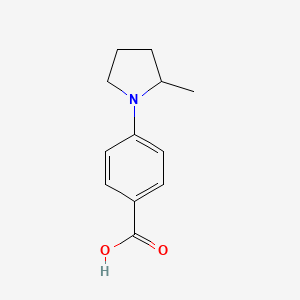
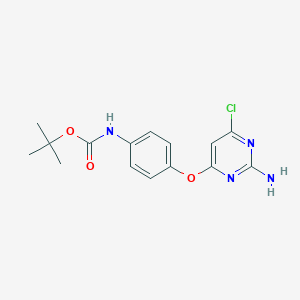

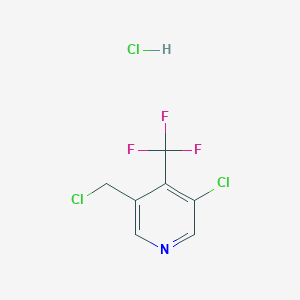
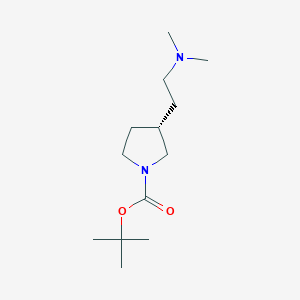

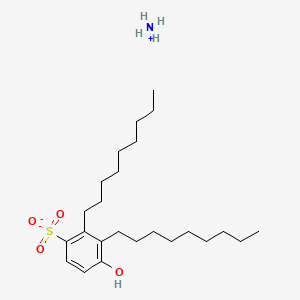
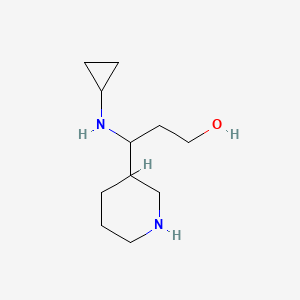

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
